3-fluorobenzyl 4-(acetylamino)benzoate
Description
3-Fluorobenzyl 4-(acetylamino)benzoate is a synthetic organic compound featuring a benzoate ester backbone with two key functional groups:
- A 3-fluorobenzyl group attached to the ester oxygen.
- An acetylamino group (-NHCOCH₃) at the para position of the aromatic ring.
This structural arrangement confers unique electronic and steric properties. The fluorine atom at the 3-position of the benzyl group enhances lipophilicity and metabolic stability, while the acetylamino group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .
Properties
IUPAC Name |
(3-fluorophenyl)methyl 4-acetamidobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c1-11(19)18-15-7-5-13(6-8-15)16(20)21-10-12-3-2-4-14(17)9-12/h2-9H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTLNFRJTVFUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s uniqueness arises from its substitution pattern. Below is a comparison with key analogues:
Key Observations :
- Acetylamino vs. Amino Groups: Acetylation reduces polarity and improves metabolic stability compared to free amino groups, as seen in methyl 4-amino-3-fluorobenzoate .
Physicochemical Properties
A comparative analysis of key parameters:
| Property | 3-Fluorobenzyl 4-(Acetylamino)Benzoate | Methyl 4-Amino-3-Fluorobenzoate | Ethyl 4-(Acetylamino)Benzoate |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 1.8 | 2.1 |
| Water Solubility (mg/mL) | 0.15 | 5.2 | 1.3 |
| Hydrogen Bond Donors | 1 (NH) | 2 (NH₂) | 1 (NH) |
| Metabolic Stability (t₁/₂) | >60 min (estimated) | ~30 min | ~45 min |
Notes:
- The 3-fluorobenzyl group increases LogP significantly, suggesting superior membrane permeability but lower aqueous solubility compared to methyl or ethyl esters .
- Acetylamino derivatives generally exhibit longer metabolic half-lives than their amino counterparts due to reduced susceptibility to enzymatic degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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